Linker Length Modulates Sigma-1 Affinity
In a systematic series of homologous piperazine-alcanols bearing identical N-1 substituents, the propanol derivatives (compounds 4) exhibited substantially reduced sigma-1 receptor affinity compared to their ethanol counterparts (compounds 3). While the ethanol homologs demonstrated nanomolar sigma-1 Ki values comparable to the methanol series, the propanol analogs were characterized as 'considerably less potent' [1]. This establishes a clear rank-order of linker length preference (ethanol ≈ methanol >> propanol) for sigma-1 engagement, meaning that for sigma-1-targeted applications, procurement of the ethanol-linked variant rather than the propanol variant (CAS 4232-58-0) would be indicated—and conversely, for applications requiring attenuated sigma-1 activity, the propanol scaffold offers a built-in selectivity filter that ethanol analogs cannot provide.
Ethanol series: nanomolar Ki
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) as a function of alkanol linker length |
|---|---|
| Target Compound Data | Propanol derivatives (class): Ki >> nanomolar (exact values not reported for specific N-1 substituents; characterized qualitatively as 'considerably less potent') |
| Comparator Or Baseline | Ethanol derivatives (class): Ki values in the nanomolar range; similar to methanol derivatives |
| Quantified Difference | Rank-order shift from nanomolar (ethanol) to substantially higher Ki (propanol); minimum estimated ΔpKi > 1 log unit based on 'considerably less potent' descriptor |
| Conditions | Radioligand displacement assay; sigma-1 receptor; specific assay conditions as detailed in Holl et al., MedChemComm 2012 |
Why This Matters
For researchers designing sigma receptor-targeted probes or therapeutics, the linker length determines whether the compound will have high or low sigma-1 engagement, making CAS 4232-58-0 a strategic choice for applications where sigma-1 sparing is desired rather than a direct replacement for an ethanol-linked analog.
- [1] Holl R, Schepmann D, Wünsch B. Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm, 2012, 3, 673-679. View Source
